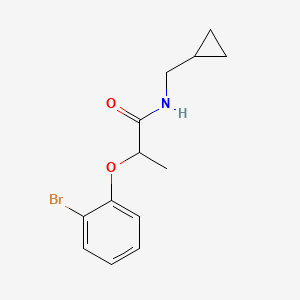
2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide” has been reported in the literature . For instance, a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates has been developed . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and the intramolecular nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of “2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide” can be inferred from its name. It likely contains a propanamide group (a three-carbon chain with an amide functional group), a cyclopropylmethyl group (a three-membered carbon ring attached to a methyl group), and a 2-bromophenoxy group (a phenyl ring with a bromine atom and an oxygen atom attached at the 2-position) .Aplicaciones Científicas De Investigación
Environmental Presence and Risks
A critical review highlighted the occurrence of novel brominated flame retardants (NBFRs) in indoor environments, emphasizing the increasing application of NBFRs and the need for research on their occurrence, environmental fate, and toxicity. This review identified significant knowledge gaps for several NBFRs, underscoring the importance of monitoring and studying these compounds due to their potential risks (Zuiderveen, Slootweg, & de Boer, 2020).
Toxicology and Health Implications
Research on the toxicological effects of brominated compounds such as 2,4,6-tribromophenol (TBP) has revealed their widespread production and environmental presence. The review discusses TBP's role as both an intermediate in the synthesis of brominated flame retardants and a degradation product, highlighting its ubiquity in the environment and the need for further understanding of its toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Mechanisms of Action and Clinical Potential
Another area of research focuses on the pharmacological properties and molecular mechanisms of compounds with structural similarities, exploring their therapeutic potential and pharmaceutical development. This includes investigations into their antioxidant, anti-inflammatory, and antimicrobial activities, providing insights into their possible health benefits and applications in treating various diseases (Meeran et al., 2017).
Direcciones Futuras
The future directions for research on “2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide” could include further exploration of its synthesis, chemical reactions, and potential applications . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9(13(16)15-8-10-6-7-10)17-12-5-3-2-4-11(12)14/h2-5,9-10H,6-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPGSCUYXLBQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CC1)OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)
![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)
methanol](/img/structure/B1377765.png)
![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)
![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)
![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)
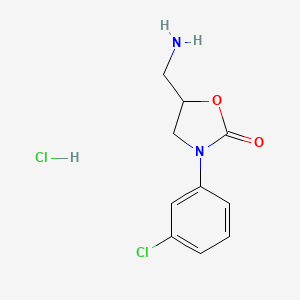
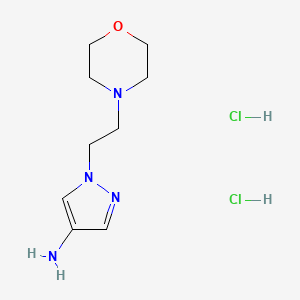
![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)
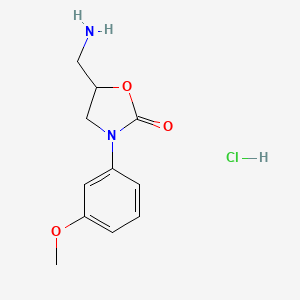
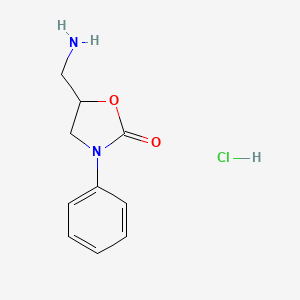
methanone hydrobromide](/img/structure/B1377783.png)
![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)